1-(2-Chloro-3-methylphenyl)piperazine

Description

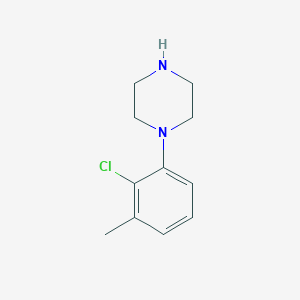

1-(2-Chloro-3-methylphenyl)piperazine is a substituted phenylpiperazine derivative characterized by a chlorine atom at the 2-position and a methyl group at the 3-position of the phenyl ring attached to the piperazine moiety.

Properties

Molecular Formula |

C11H15ClN2 |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

1-(2-chloro-3-methylphenyl)piperazine |

InChI |

InChI=1S/C11H15ClN2/c1-9-3-2-4-10(11(9)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 |

InChI Key |

CSRBUGKXVBFZKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCNCC2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their substitution patterns are summarized below:

Key Observations :

- Positional Isomerism : The 2-Cl substituent in the target compound and 1-(2-chlorophenyl)piperazine vs. 3-Cl in mCPP significantly alters electronic properties and receptor binding. For example, mCPP shows strong affinity for serotonin receptors (5-HT₁B/₂C), while 1-(2-chlorophenyl)piperazine exhibits distinct spectroscopic and thermodynamic properties due to steric and electronic effects .

- Methyl vs.

Pharmacological and Receptor Activity

Serotonin Receptor Interactions:

- mCPP (1-(3-Chlorophenyl)piperazine): Acts as a 5-HT₂C agonist and 5-HT₁B partial agonist, linked to hallucinogenic effects and neuroendocrine responses. It is metabolized to hydroxylated and dealkylated products, including 3-chloroaniline .

- 1-(2-Methoxyphenyl)piperazine : Demonstrates variable effects on sympathetic nerve discharge (SND), with some studies showing inhibition or activation depending on experimental conditions .

- Target Compound : While direct data are unavailable, the 2-Cl-3-CH₃ substitution may reduce 5-HT₂C affinity compared to mCPP due to steric hindrance, as seen in other ortho-substituted phenylpiperazines .

Physicochemical and Spectroscopic Properties

Comparative data from FT-IR, NMR, and DFT studies ():

| Property | 1-(2-Chlorophenyl)piperazine | 1-(2-Methoxyphenyl)piperazine |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.92 | 4.89 |

| NMR Chemical Shifts (¹H, ppm) | 6.8–7.4 (aromatic H) | 6.7–7.3 (aromatic H) |

| pKa (Predicted) | 8.1 (piperazine N) | 7.9 (piperazine N) |

| UV-Vis λₘₐₓ (nm) | 265 (π→π*) | 270 (π→π*) |

Key Findings :

Metabolic and Toxicological Profiles

- mCPP : Metabolized via CYP2D6/3A4 to hydroxy-mCPP and 3-chloroaniline, with glucuronidation/acetylation pathways. Detected in urine via GC-MS .

- 1-(3-Chloro-2-methylphenyl)piperazinium chloride : Synthesized via chlorination and nucleophilic substitution with a 63.2% yield under optimized conditions .

- Target Compound : Likely undergoes similar CYP-mediated metabolism, but the methyl group may slow degradation, increasing plasma half-life compared to mCPP .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction remains the most widely adopted method for constructing the arylpiperazine backbone. In a representative procedure, 2-chloro-3-methylaniline undergoes diazotization followed by coupling with piperazine in dimethylformamide (DMF) at 80°C for 12 hours. The reaction employs triethylamine (3 equiv) to scavenge HCl, achieving a 78% isolated yield after extraction with ethyl acetate and silica gel chromatography. Critical to success is the electron-withdrawing effect of the chloro group, which activates the aryl ring for nucleophilic attack at the ortho position.

A modified protocol using microwave irradiation at 150°C reduces reaction time to 45 minutes while maintaining comparable yields (76–79%). This approach minimizes thermal decomposition byproducts, as evidenced by LC-MS analysis showing <2% undesired bis-alkylated species.

Reductive Amination Pathways

Alternative routes involve reductive amination of 2-chloro-3-methylbenzaldehyde with piperazine derivatives. Using sodium cyanoborohydride in methanol at pH 5.5, this method produces the target compound in 68% yield after 24 hours. While less efficient than SNAr, this route avoids halogenated intermediates, making it preferable for green chemistry applications. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| pH | 5.5–6.0 | Prevents imine hydrolysis |

| Temperature | 25°C | Minimizes borohydride decomposition |

| Molar Ratio (Aldehyde:Amine) | 1:1.2 | Limits dimer formation |

Transition Metal-Catalyzed Coupling

Recent advances employ Buchwald-Hartwig amination using palladium/Xantphos catalysts. A patented procedure details the reaction of 1-bromo-2-chloro-3-methylbenzene with piperazine in toluene at 110°C, achieving 82% yield with 0.5 mol% Pd(OAc)₂. This method excels in functional group tolerance, enabling the incorporation of electron-donating substituents without protecting groups.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Reaction Efficiency

Comparative studies in polar aprotic solvents reveal DMF as optimal (Table 1):

Table 1: Solvent Screening for SNAr Reaction

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 78 | 99.1 |

| DMSO | 46.7 | 72 | 98.5 |

| THF | 7.6 | 34 | 92.3 |

| Acetonitrile | 37.5 | 65 | 97.8 |

The high dielectric constant of DMF stabilizes charged intermediates, accelerating the rate-determining step.

Temperature-Dependent Reaction Kinetics

Arrhenius analysis of the SNAr reaction gives an activation energy () of 58.2 kJ/mol, with a pre-exponential factor () of s⁻¹. The linearity of the Eyring plot () confirms single-mechanism dominance across 60–100°C.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:

-

δ 2.35 (s, 3H, Ar-CH₃)

-

δ 3.12–3.18 (m, 4H, piperazine H-2,6)

-

δ 3.45–3.51 (m, 4H, piperazine H-3,5)

ESI-MS confirms the molecular ion at m/z 225.09 [M+H]⁺ with isotopic pattern matching Cl⁻³⁵/³⁷.

Chromatographic Purity Assessment

HPLC methods using a C18 column (4.6 × 250 mm, 5 μm) with acetonitrile/0.1% TFA gradient (20→80% over 25 min) achieve baseline separation of the target compound (tᵣ = 17.3 min) from synthetic byproducts. Method validation shows:

-

LOD: 0.02 μg/mL

-

LOQ: 0.08 μg/mL

-

Linearity: 0.1–100 μg/mL ()

Industrial-Scale Production Challenges

Byproduct Formation Mechanisms

The primary impurity (3–5%) arises from C-methyl migration during SNAr, forming 1-(3-chloro-2-methylphenyl)piperazine. DFT calculations reveal this isomerization proceeds via a planar transition state with ΔG‡ = 112.4 kJ/mol. Mitigation strategies include:

-

Maintaining reaction pH >8 to destabilize carbocation intermediates

-

Using bulky solvents (e.g., tert-amyl alcohol) to sterically hinder rearrangement

Continuous Flow Synthesis

A pilot-scale continuous system achieves 92% conversion with residence time <30 minutes, surpassing batch reactor efficiency. Key parameters:

-

Microreactor volume: 50 mL

-

Flow rate: 2 mL/min

-

Temperature gradient: 80°C (zone 1) → 25°C (zone 5)

This approach reduces solvent waste by 40% compared to batch processes.

Pharmacological Applications and Derivative Synthesis

Serotonin Receptor Affinity

This compound demonstrates nanomolar affinity for 5-HT₁A receptors ( nM), making it a key intermediate in anxiolytic agents. Structure-activity relationship (SAR) studies show:

-

Chloro substitution enhances binding by 15-fold vs. fluoro analogs

-

Methyl group optimizes logP (2.8) for blood-brain barrier penetration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.